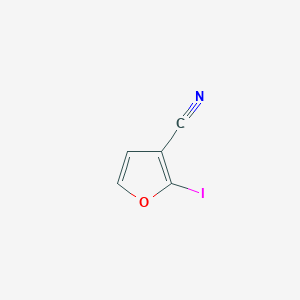

2-Iodofuran-3-carbonitrile

Description

Significance of Furan (B31954) Ring Systems in Organic Synthesis

Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com This structure is not just a simple building block; it is a versatile synthon that can be readily functionalized and transformed into a wide array of other molecules. numberanalytics.comacs.org The furan ring is a common motif in numerous natural products, including terpenoids, alkaloids, and polyketides. numberanalytics.com Its electron-rich nature makes it susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. numberanalytics.comnumberanalytics.com

Furthermore, furans are valuable precursors for the synthesis of more complex molecular architectures. researchgate.net They can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form intricate ring systems. numberanalytics.comacs.org Ring-opening reactions of furans provide access to 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of cyclopentanones and carboxylic acids. researchgate.net The versatility of the furan ring system makes it an indispensable tool for organic chemists in the construction of complex molecules for a variety of applications, including pharmaceuticals and new materials. numberanalytics.comnumberanalytics.com

Importance of Halogenated Furan Derivatives in Chemical Research

The introduction of a halogen atom onto the furan ring dramatically influences its reactivity and provides a handle for further chemical transformations. Halogenated furans, such as 2-iodofuran, are key intermediates in organic synthesis. The iodine atom, in particular, is an excellent leaving group in nucleophilic substitution reactions and is highly effective in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks.

The presence of a halogen can also modulate the electronic properties of the furan ring, affecting its reactivity in other transformations. For instance, the "halogen effect" has been observed to increase the rate and exergonicity of Diels-Alder reactions involving furan dienes. researchgate.net This enhanced reactivity makes halogenated furans valuable substrates in the synthesis of complex polycyclic systems. The ability to selectively introduce and then further functionalize a halogen on the furan ring makes these derivatives powerful tools in the synthetic chemist's arsenal.

Overview of Nitrile Functional Groups in Heterocyclic Chemistry

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis. numberanalytics.comallen.in Its strong electron-withdrawing nature and the presence of a carbon-nitrogen triple bond impart unique reactivity. numberanalytics.com In heterocyclic chemistry, the nitrile group serves as a valuable precursor to a variety of other functional groups and can participate in the formation of new heterocyclic rings. researchgate.net

Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or undergo nucleophilic addition with organometallic reagents to form ketones. numberanalytics.comlibretexts.org They can also participate in cycloaddition reactions, such as [3+2] cycloadditions, to construct nitrogen-containing heterocycles. numberanalytics.comresearchgate.net This wide range of transformations makes the nitrile group a strategic element in the design of synthetic routes to complex heterocyclic targets.

Research Scope and Focus on 2-Iodofuran-3-carbonitrile

This article will now narrow its focus to the specific compound This compound . This molecule combines the key features discussed above: a furan ring, a reactive iodine substituent, and a versatile nitrile group. The strategic placement of the iodo and cyano groups on the furan ring at positions 2 and 3 respectively, creates a unique platform for diverse chemical transformations.

The following sections will delve into the known chemical properties and reactivity of this compound, drawing from available research findings. The interplay between the furan core and its substituents will be a central theme, highlighting the synthetic potential of this intriguing heterocyclic molecule.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H2INO | guidechem.com |

| Molecular Weight | 218.98 g/mol | guidechem.com |

| CAS Number | 1823186-90-8 | guidechem.com |

| Canonical SMILES | C1=COC(=C1C#N)I | guidechem.com |

| InChIKey | NLHGGGRPKFRUTP-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 36.9 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Rotatable Bond Count | 0 | guidechem.com |

Detailed Research Findings on this compound

While specific, in-depth research articles focusing solely on the synthesis and reactivity of this compound are not abundant in the public domain, its chemical nature allows for predictions of its reactivity based on the well-established chemistry of its constituent functional groups.

The presence of the iodine atom at the 2-position makes this site susceptible to a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions could be employed to introduce new carbon-based substituents, such as aryl, alkyl, or alkynyl groups. This would provide a powerful method for elaborating the furan core.

The nitrile group at the 3-position offers a different set of synthetic possibilities. It can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-iodofuran-3-carboxylic acid. This transformation would open up another avenue for functionalization, as carboxylic acids can be converted into esters, amides, and other derivatives. Alternatively, the nitrile group could be reduced to an aminomethyl group, introducing a basic center into the molecule.

The combination of these reactive sites on a single furan ring makes this compound a potentially valuable intermediate for the synthesis of polysubstituted furans with diverse functionalities. Such compounds could be of interest in the development of new materials or as scaffolds for the discovery of novel biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-iodofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHGGGRPKFRUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodofuran 3 Carbonitrile and Analogous Iodofuran Derivatives

Direct Functionalization and Halogenation Strategies

Direct functionalization of a furan (B31954) ring is a primary method for introducing an iodine atom onto the heterocyclic core. This approach is advantageous when the corresponding non-iodinated furan precursor is readily available.

Iodination Protocols for Furan-3-carbonitrile Precursors

The direct iodination of furan-3-carbonitrile to yield 2-iodofuran-3-carbonitrile involves the use of an iodinating agent to introduce an iodine atom at the C2 position, which is activated for electrophilic substitution. While specific protocols for the direct iodination of furan-3-carbonitrile are not extensively detailed in the provided search results, general principles of aromatic iodination can be applied. Such reactions typically employ an iodine source, such as elemental iodine (I₂), often in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. For less reactive aromatic compounds, stronger iodinating systems like iodine monochloride (ICl) or methods involving the in-situ generation of hypoiodous acid or iodine cations can be effective. manac-inc.co.jp For instance, the use of silver salts like Ag₂SO₄ with I₂ can generate iodine cations (I⁺) capable of iodinating less reactive aromatic rings. manac-inc.co.jp

A related strategy involves the per-iodination of a substituted phenol (B47542) followed by selective de-iodination. For example, 3-hydroxybenzonitrile can be per-iodinated and then selectively de-iodinated to produce 3-hydroxy-4-iodobenzonitrile, a precursor that can be further transformed into a benzofuran-6-carbonitrile (B101451) derivative. nih.gov This multi-step approach highlights a potential, albeit more complex, route to specifically substituted iodo-aromatic compounds.

Electrophilic Iodocyclization Approaches

Electrophilic iodocyclization is a powerful and versatile strategy for the synthesis of iodinated furans from acyclic precursors. This method involves the intramolecular attack of a nucleophile onto an alkyne or alkene that has been activated by an electrophilic iodine source, leading to the concurrent formation of the furan ring and the introduction of an iodine atom.

N-Iodosuccinimide (NIS) is a widely used electrophilic iodine source in organic synthesis due to its mild nature and ease of handling. organic-chemistry.orgchemicalbook.com It has been effectively employed in the synthesis of iodinated furan derivatives through various cyclization cascades.

One notable application involves a formal [3+2] cycloaddition to form 2,4,5-trisubstituted-3-iodofurans. organic-chemistry.orgacs.org This one-pot, two-step process begins with the nucleophilic addition of a catalytically generated propargyl anion to an aldehyde. The subsequent intramolecular cyclization of the resulting intermediate is mediated by NIS to furnish the desired 3-iodofuran. acs.org

Another elegant use of NIS is in the construction of 4-iodo-3-furanones from 2-alkynyl-2-silyloxy carbonyl compounds. organic-chemistry.orgnih.gov This reaction proceeds via an electrophilic cyclization induced by NIS, followed by a 1,2-migration. organic-chemistry.orgnih.gov To broaden the substrate scope and improve efficiency, this tandem reaction can be catalyzed by AuCl₃ in the presence of NIS, providing access to highly substituted heterocycles in good yields. organic-chemistry.orgnih.gov

| Reactants | Reagent/Catalyst | Product | Yield | Reference |

| Propargyl anion precursor and aldehyde | Brønsted base, then NIS | 2,4,5-Trisubstituted-3-iodofuran | Good | acs.org |

| 2-Alkynyl-2-silyloxy carbonyl compound | NIS | 4-Iodo-3-furanone | Moderate to Excellent | organic-chemistry.orgnih.gov |

| 2-Alkynyl-2-silyloxy carbonyl compound | AuCl₃, NIS | Highly substituted 4-iodo-3-furanone | Good | organic-chemistry.orgnih.gov |

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are attractive alternatives to heavy metal reagents due to their low toxicity and environmental friendliness. mdpi.comchim.it These reagents have been instrumental in oxidative cyclization reactions to form furan scaffolds.

A mild, oxidative cycloisomerization of cis-enynols utilizes a combination of a hypervalent iodine(III) reagent, molecular iodine, and a base to efficiently synthesize 2-acyl furans with diverse substitution patterns in a regioselective manner. organic-chemistry.org This method is proposed to involve the in-situ generation of trifluoroacetylhypoiodite, which activates the alkyne for cyclization. organic-chemistry.org Furthermore, hypervalent iodine reagents can mediate the oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids to yield 4-substituted furan-2-ones. organic-chemistry.org The choice of reagent and the substitution pattern of the starting material dictate the specific isomer of the furanone product. organic-chemistry.org

| Reactant | Reagent System | Product | Key Feature | Reference |

| cis-Enynol | Hypervalent iodine(III) reagent, I₂, base | 2-Acyl furan | Regioselective, diverse substitutions | organic-chemistry.org |

| β-Substituted β,γ-unsaturated carboxylic acid | PhI(OAc)₂/Me₃SiOTf | 4-Substituted furan-2-one | Product isomer depends on substrate | organic-chemistry.org |

Molecular iodine (I₂) is an inexpensive and readily available reagent that effectively promotes the cyclization of various unsaturated systems to form iodinated heterocycles. nih.govsemanticscholar.org This approach, often referred to as iodocyclization, is a cornerstone for the synthesis of iodofurans.

A general and efficient method for preparing 2,5-disubstituted 3-iodofurans involves a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes. organic-chemistry.org The resulting conjugated enyne acetates undergo iodocyclization in the presence of I₂ to yield the 3-iodofurans, which can be further elaborated into more complex trisubstituted furans. organic-chemistry.org

Similarly, the electrophilic iodocyclization of 2-(1-alkynyl)-2-alken-1-ones in the presence of iodine and various nucleophiles (e.g., water, alcohols, diols) provides a mild and high-yielding route to tetrasubstituted 3-iodofurans. nih.gov These 3-iodofurans serve as versatile building blocks for creating libraries of highly substituted furans through subsequent palladium-catalyzed cross-coupling reactions. nih.gov

Molecular iodine can also act as a catalyst for the synthesis of substituted furans from α-propargyl-β-ketoester substrates under mild, solvent-free conditions. chemrxiv.org This method offers a green and practical alternative to many existing protocols. chemrxiv.org

| Precursor | Reagents | Product | Yield | Reference |

| (Z)-β-Bromoenol acetate (B1210297) and terminal alkyne | Pd/Cu catalyst, then I₂ | 2,5-Disubstituted 3-iodofuran | Good to High | organic-chemistry.org |

| 2-(1-Alkynyl)-2-alken-1-one | I₂, Nucleophile | Tetrasubstituted 3-iodofuran | Good to Excellent | nih.gov |

| α-Propargyl-β-ketoester | I₂ (catalytic) | 3-Carboxy-2,5-disubstituted furan | Good to Excellent | chemrxiv.org |

Hypervalent Iodine(III) Reagents in Cyclization

Catalytic Synthesis of Furan Scaffolds Relevant to this compound

While direct iodination and iodocyclization are primary routes to iodofurans, the catalytic synthesis of functionalized furan scaffolds that can later be iodinated is also a significant area of research. These methods often employ transition metal catalysts to construct the furan ring from simple, readily available starting materials.

A variety of metal catalysts, including gold, palladium, copper, and iron, have been utilized to synthesize substituted furans from diverse precursors such as enynols, propargylic alcohols, 1,3-dicarbonyl compounds, and enyne acetates. organic-chemistry.orgmdpi.com For instance, palladium catalysis enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Iron(III) chloride (FeCl₃) catalyzes a tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds to produce highly substituted furans. organic-chemistry.org

Furthermore, metal-free catalytic systems are emerging as powerful alternatives. A base-catalyzed reaction of α-hydroxy ketones and cyano compounds provides a straightforward route to tetrasubstituted furans bearing amino and cyano groups. mdpi.com These pre-functionalized furans could potentially serve as precursors for subsequent iodination reactions to generate compounds like this compound.

| Catalyst System | Reactants | Product | Key Advantage | Reference |

| Palladium/Lewis Acid | Enyne acetates | 2,5-Disubstituted furans | High efficiency | organic-chemistry.org |

| FeCl₃ | Propargylic alcohols/acetates and 1,3-dicarbonyls | Highly substituted furans | Tandem reaction | organic-chemistry.org |

| Base (metal-free) | α-Hydroxy ketones and cyano compounds | Tetrasubstituted furans with amino/cyano groups | Avoids metal catalysts | mdpi.com |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal-catalyzed reactions are central to the modern synthesis of complex heterocyclic compounds, including iodofuran derivatives. These methods often feature high efficiency, selectivity, and functional group tolerance under mild reaction conditions. Catalytic systems based on palladium, copper, and rhodium have proven particularly effective in constructing the furan ring through various coupling and annulation strategies.

Palladium/Copper-Catalyzed Cross-Coupling and Iodocyclization

A prominent and efficient two-step strategy for synthesizing 2,5-disubstituted 3-iodofurans involves a combination of palladium/copper-catalyzed cross-coupling followed by an iodocyclization reaction. organic-chemistry.orgorganic-chemistry.orgacs.org This approach is noted for its reliability and applicability to a wide array of substrates, including those bearing nitrile functionalities, making it relevant for the synthesis of compounds like this compound. The resulting 3-iodofurans are valuable intermediates that can be further diversified into more complex trisubstituted furans. organic-chemistry.orgacs.org

The synthesis of 2,5-disubstituted 3-iodofurans can be readily achieved under mild conditions starting from (Z)-β-bromoenol acetates and terminal alkynes. organic-chemistry.orgderpharmachemica.comderpharmachemica.com The process commences with a Sonogashira cross-coupling reaction to produce conjugated enyne acetates, which are then subjected to iodocyclization to yield the final iodofuran product. organic-chemistry.org This sequence demonstrates high yields and tolerates a diverse range of functional groups on both the alkyne and the enol acetate components. organic-chemistry.org

The initial cross-coupling is catalyzed by a palladium/copper system, leading to the formation of conjugated enyne acetate intermediates. organic-chemistry.org A subsequent iodocyclization, often promoted by molecular iodine, proceeds efficiently to form the 3-iodofuran ring. organic-chemistry.orgresearchgate.net The choice of solvent can be critical for the cyclization step, with dichloromethane (B109758) (CH2Cl2) often providing optimal results. organic-chemistry.org

Table 1: Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium/Copper Catalysis and Iodocyclization

| Starting Alkyne | Starting (Z)-β-Bromoenol Acetate | Catalyst System | Intermediate | Cyclization Agent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | (Z)-1-bromo-1-buten-2-yl acetate | PdCl2(PPh3)2/CuI | (Z)-4-phenyl-3-buten-1-ynyl acetate | I2 | 2-Methyl-5-phenyl-3-iodofuran | 85 |

| 1-Hexyne | (Z)-1-bromo-1-buten-2-yl acetate | PdCl2(PPh3)2/CuI | (Z)-3-decen-5-ynyl acetate | I2 | 2-Methyl-5-butyl-3-iodofuran | 82 |

| 4-Ethynylbenzonitrile | (Z)-1-bromo-1-buten-2-yl acetate | PdCl2(PPh3)2/CuI | (Z)-4-(4-cyanophenyl)-3-buten-1-ynyl acetate | I2 | 2-Methyl-5-(4-cyanophenyl)-3-iodofuran | 91 |

This table is illustrative, based on findings for analogous compounds. organic-chemistry.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org In the realm of furan synthesis, the Heck reaction is primarily employed for the further functionalization of pre-formed iodofuran scaffolds. nih.govfigshare.com For instance, 3-iodofurans can be coupled with various alkenes, such as styrenes, to introduce olefinic substituents at the 3-position of the furan ring. nih.gov

Additionally, sequential reaction strategies incorporating a Heck cyclization have been developed. A Michael–Heck approach, utilizing sequential phosphine-palladium catalysis, allows for the synthesis of highly substituted polyalkyl furans from (Z)-β-halo allylic alcohols and activated alkynes. researchgate.net This method involves an initial Michael addition followed by an intramolecular Heck cyclization to construct the furan ring. researchgate.netescholarship.org

The Sonogashira reaction is a highly effective palladium and copper co-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. mdpi.comresearchgate.net This reaction is integral to the synthesis of iodofurans, particularly in the formation of key precursors. organic-chemistry.orgnih.gov As mentioned previously (2.2.1.1.1), the coupling of (Z)-β-bromoenol acetates with terminal alkynes to form enyne acetates is a critical initial step in a popular two-step synthesis of 3-iodofurans. organic-chemistry.org

The versatility of the Sonogashira coupling is also demonstrated in its use for diversifying furan libraries. nih.govfigshare.com 3-Iodofurans, synthesized via other methods, can undergo Sonogashira coupling with a wide variety of terminal alkynes to install alkynyl groups at the C-3 position, thereby creating complex, tetrasubstituted furan derivatives. nih.govfigshare.com The reaction is known for its mild conditions and tolerance of sensitive functional groups, making it a powerful tool in the synthesis of complex organic molecules. mdpi.comscielo.br

Heck Coupling in the Context of Iodofuran Synthesis

Copper-Mediated/Catalyzed Furan Synthesis

Copper catalysis offers a cost-effective and efficient alternative or complement to palladium-based systems for furan synthesis. organic-chemistry.orghud.ac.uk Various copper-mediated or catalyzed annulation and cyclization reactions have been developed to construct the furan ring from simple starting materials. organic-chemistry.orgacs.org

One such method involves the copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids, which provides a direct and regioselective route to 2,3,5-trisubstituted furans. acs.org Another approach is the copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes, which proceeds via a C(sp³)–H bond functionalization to yield multisubstituted furans. figshare.com Furthermore, an I2/CuI system has been shown to effectively promote the iodocyclization of cyclopropylideneallenyl ketones, leading to highly substituted iodofurans that can be transformed into more advanced derivatives. researchgate.net Copper catalysts are also employed in three-component cascade reactions, offering a highly efficient, one-step access to complex furan derivatives like furan-2-ylmethylboranes. rsc.org

Table 2: Examples of Copper-Catalyzed Furan Synthesis

| Reaction Type | Ketone/Substrate 1 | Alkyne/Substrate 2 | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Annulation | Propiophenone | Cinnamic acid | CuCl/Cu(OAc)2·H2O | 2,3,5-Trisubstituted Furan | acs.org |

| Radical Addition | Acetophenone | Electron-deficient alkynes | Cu(I) salts/DTBP | Multisubstituted Furan | figshare.com |

| Iodocyclization | Cyclopropylideneallenyl ketones | N/A | I2/CuI | Highly Substituted Iodofuran | researchgate.net |

DTBP = Di-tert-butyl peroxide

Rhodium(II) Catalyzed [2+3] Annulations

Rhodium(II) catalysts have enabled novel synthetic pathways to polysubstituted furans through [2+3] annulation reactions. organic-chemistry.org A noteworthy example is the cooperative catalysis of a Rh(II) complex and a Brønsted acid for the [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones. organic-chemistry.orgresearchgate.netacs.org

In this transformation, the N-sulfonyl-1,2,3-triazole serves as a rhodium-azavinyl carbene precursor. acs.org This reactive intermediate then undergoes a formal [2+3] cycloaddition with an enaminone. A key feature of this reaction is the cleavage of a C(sp²)−N bond in the azavinyl carbene species, which plays a dual role in the catalytic cycle. acs.org Mechanistic studies suggest that an intermolecular rearrangement of the tosylamino group is a crucial step in the annulation process, leading to the formation of the highly substituted furan ring. acs.org This method provides an efficient route to functionalized furans under mild conditions. organic-chemistry.orgresearchgate.net

Samarium(II) Iodide (SmI2) Promoted Cyclizations

Organocatalytic and Base-Catalyzed Approaches

An efficient, one-pot synthesis of 2,4,5-trisubstituted-3-iodofurans has been developed utilizing a organic-chemistry.orgorganic-chemistry.org-phospha-Brook rearrangement under Brønsted base catalysis. organic-chemistry.orgacs.orgnih.gov This method represents a formal [3+2] cycloaddition strategy. organic-chemistry.org The process begins with the nucleophilic addition of a propargyl anion to an aldehyde. acs.orgnih.gov This reactive anion is generated in situ from an α-hydroxy phosphate (B84403) precursor through the base-catalyzed organic-chemistry.orgorganic-chemistry.org-phospha-Brook rearrangement. mdpi.com

The subsequent step involves an intramolecular cyclization of the resulting intermediate, which is mediated by N-iodosuccinimide (NIS). organic-chemistry.orgacs.org This cyclization step introduces the iodine atom at the 3-position of the furan ring, yielding 2,4,5-trisubstituted-3-iodofurans. organic-chemistry.org The methodology is notable for its mild conditions and the use of readily available substrates, offering a versatile pathway to tetrasubstituted furans that can be further functionalized. organic-chemistry.orgmdpi.com

Table 3: Synthesis of 3-Iodofurans via Phospha-Brook Rearrangement

| Catalyst/Reagent | Key Step 1 | Key Step 2 | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Base (e.g., tBuOK), NIS | organic-chemistry.orgorganic-chemistry.org-phospha-Brook rearrangement to generate propargyl anion | Intramolecular cyclization mediated by NIS | 2,4,5-Trisubstituted-3-iodofuran | organic-chemistry.orgacs.orgmdpi.com |

A novel, metal-free method for the synthesis of tetrasubstituted furans employs a base-catalyzed reaction between α-hydroxy ketones and cyano compounds. researchgate.netmdpi.com This approach is advantageous as it proceeds under mild conditions, uses readily available starting materials, and avoids the need for expensive and toxic metal catalysts. researchgate.netresearchgate.net The reaction demonstrates good functional group tolerance and typically results in high yields. mdpi.com

A key benefit of this methodology is the direct introduction of crucial functional groups, such as amino and cyano moieties, onto the furan scaffold, enhancing the molecular complexity and synthetic utility of the products. researchgate.netmdpi.com The unique reactivity of α-hydroxy ketones, which possess both carbonyl and hydroxyl groups, allows them to act as nucleophiles or as 1,3-dipoles in cycloaddition reactions, providing a direct route to highly functionalized oxygen-containing heterocycles. mdpi.com For instance, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can efficiently catalyze the reactions of α-hydroxy ketones (desoxybenzoins) with other carbonyl compounds to form furan rings through condensation and oxidative cyclization. mdpi.comtandfonline.com

Table 4: Base-Catalyzed Synthesis of Furans from α-Hydroxy Ketones

| Reactants | Catalyst/Base | Key Features | Product Type | Reference |

|---|---|---|---|---|

| α-Hydroxy Ketones, Cyano Compounds | Base (metal-free) | Direct introduction of amino and cyano groups; avoids metal catalysts | Tetrasubstituted Furans | researchgate.netmdpi.com |

| Chalcones, Desoxybenzoins | DBU | Oxidative cyclization of a pentan-1-one intermediate | Tetraarylfurans | mdpi.com |

Lewis acids are effective catalysts for various organic transformations, including the synthesis of furan rings. They can promote cyclization and cycloaddition reactions by activating substrates. caltech.eduuoguelph.ca Lewis acids such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) have been shown to catalyze the formation of furans. caltech.eduthieme-connect.de

For example, ZnI₂ supported on silica (B1680970) gel has been used to heterogeneously catalyze the Diels-Alder reaction between furan and methyl acrylate. caltech.edu In other systems, Lewis acids like ZrCl₄ and FeCl₃ have been employed in the regioselective intramolecular cyclization of 1,4-naphthoquinone (B94277) derivatives to form furan-fused ring systems. researchgate.net While a catalytic amount of FeCl₃ can selectively yield one regioisomer, stoichiometric amounts of ZrCl₄ or ZnCl₂ may lead to mixtures of products, demonstrating that the choice and stoichiometry of the Lewis acid are crucial for controlling regioselectivity. researchgate.net The coordination of the Lewis acid to a carbonyl oxygen atom is a key step in activating the substrate for subsequent cyclization. researchgate.net

Table 5: Lewis Acid Catalysis in Furan Synthesis

| Lewis Acid | Reaction Type | Substrate Example | Role of Lewis Acid | Reference |

|---|---|---|---|---|

| ZnCl₂ / ZnI₂ | Diels-Alder Cycloaddition | Furan and acrylic acid/ester | Catalyzes cycloaddition | caltech.edu |

| FeCl₃ | Intramolecular Cyclization | Prenylated 1,4-Naphthoquinone | Promotes regioselective cyclization | researchgate.net |

| ZrCl₄ | Intramolecular Cyclization | Prenylated 1,4-Naphthoquinone | Promotes cyclization, can affect regioselectivity | researchgate.net |

| AlCl₃ | General Cycloadditions | Dienes and Dienophiles | Enhances reaction rate by lowering LUMO energy | uoguelph.ca |

Base-Catalyzed Condensation and Cyclization Reactions of α-Hydroxy Ketones and Cyano Compounds

Precursor-Based Synthetic Routes to Iodofurans

The synthesis of specifically substituted iodofurans often relies on strategies where the key functional groups are introduced either during or after the formation of the heterocyclic ring, using carefully chosen precursors. Iodoalkynes, for instance, are valuable precursors in synthetic chemistry for building iodinated heterocyclic structures. core.ac.uk

A prime example of a precursor-based route that incorporates the iodine atom during cyclization is the previously mentioned phospha-Brook rearrangement method. organic-chemistry.org In this synthesis, the furan ring is constructed from an acyclic propargyl alcohol derivative and an aldehyde, but the iodine atom is not present in the initial precursors. Instead, it is introduced from an external iodinating agent, N-iodosuccinimide (NIS), during the final intramolecular cyclization step, directly yielding a 3-iodofuran. organic-chemistry.orgacs.org

Another general precursor-based strategy involves the synthesis of a furan ring that bears a functional group suitable for later conversion into an iodo or cyano group. For example, a furan derivative with a bromine or a triflate group could be synthesized first, followed by a halogen-exchange reaction or a palladium-catalyzed cyanation to install the desired functionalities. Similarly, the direct iodination of a pre-formed furan-3-carbonitrile ring is a plausible route, contingent on the regioselectivity of the electrophilic substitution. These approaches highlight the importance of precursor design in achieving the target molecular architecture.

Strategies Utilizing Glycals and 2-Iodoenones

Carbohydrate-derived starting materials, particularly glycals, serve as versatile chiral precursors for the synthesis of substituted furans. A common strategy involves the transformation of glycals into 2-iodoenones or 2-iodo-glycals, which are then subjected to cyclization reactions.

A series of 2-iodo-1-C-substituted glycals, featuring electron-withdrawing groups such as nitrile (CN) at the C-1 position, have been synthesized from the corresponding 1-C-substituted glycals. rsc.org This transformation is typically achieved using an iodinating agent like N-iodosuccinimide (NIS) or N-iodophthalimide in the presence of a Lewis acid. rsc.orgscilit.net These 2-iodoglycal derivatives are stable and can be further functionalized, for example, through Suzuki-Miyaura coupling reactions to produce 1,2-C,C-disubstituted glycals. rsc.org

Another powerful method is the Ferrier rearrangement of 2-iodo-glycals. chemrxiv.org This acid-catalyzed reaction has been successfully applied to 2-iodo-glycals derived from D-glucose and D-galactose, reacting with various oxygen and sulfur nucleophiles to yield 2,3-unsaturated O- and S-glycosides with high anomeric selectivity. chemrxiv.org This approach provides a pathway to novel iodinated sugar derivatives. chemrxiv.org Furthermore, enantiomerically pure 2,3-disubstituted furans, including 3-iodofuran derivatives, can be synthesized from 3,4,6-tri-O-acetyl-D-glucal. This process involves a mixed Lewis acid system of ZrCl₄ and ZnI₂ under mild conditions. researchgate.net

An alternative route begins with suitably protected 2-iodoenones derived from glycals. researchgate.net These intermediates can undergo a Heck coupling reaction with an olefin, followed by an N-bromosuccinimide (NBS)-mediated electrophilic cyclization, using water as a nucleophile, to generate chiral 3-formylfurans. researchgate.net

Table 1: Synthesis of 2-Iodo-1-C-Substituted Glycals This table summarizes the synthesis of 2-iodo-glycal derivatives from parent 1-C-substituted glycals using N-iodosuccinimide (NIS) and a Lewis acid catalyst.

| Starting Material (Glycal Derivative) | Iodinating Agent | Lewis Acid | Product (2-Iodo-glycal) | Yield | Reference |

| 1-C-cyano-glycal | NIS | AgOTf | 2-Iodo-1-C-cyano-glycal | 85% | rsc.org |

| 1-C-(methoxycarbonyl)-glycal | NIS | AgOTf | 2-Iodo-1-C-(methoxycarbonyl)-glycal | 78% | rsc.org |

| 1-C-carbamoyl-glycal | NIPhth | AgOTf | 2-Iodo-1-C-carbamoyl-glycal | 65% | scilit.net |

Reactions of Propargyl Alcohols and Acetates

Propargyl alcohols and their acetate derivatives are fundamental building blocks for constructing the furan nucleus. These methods often rely on metal-catalyzed cyclization or coupling-cyclization sequences.

One prominent method involves the palladium/copper-catalyzed cross-coupling of terminal alkynes with (Z)-β-bromoenol acetates. acs.org This reaction first produces conjugated enyne acetate intermediates in high yields, which then undergo iodocyclization to form 2,5-disubstituted 3-iodofurans under mild conditions. acs.orgorganic-chemistry.org The resulting iodofurans are versatile intermediates for creating more complex, trisubstituted furans. acs.org

Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.orgchemrxiv.org Similarly, FeCl₃ can catalyze the reaction of propargylic acetates with enoxysilanes to give γ-alkynyl ketones, which can be cyclized to furans without purification. organic-chemistry.org

Gold catalysts are also highly efficient in promoting the dehydrative cyclization of heteroatom-substituted propargylic alcohols. acs.org These reactions are often rapid and high-yielding, proceeding under open-flask conditions with very low catalyst loadings to produce the aromatic furan core. acs.org Another approach involves a one-pot Sonogashira coupling-addition-cyclocondensation procedure starting from acyl chlorides and tetrahydropyranyl ethers of propargyl alcohols to yield unsymmetrically substituted 3-iodofurans. orgsyn.org

Table 2: Iodocyclization of Enyne Acetates to 2,5-Disubstituted 3-Iodofurans This table illustrates the scope of the iodocyclization reaction of various enyne acetates, formed from terminal alkynes and (Z)-β-bromoenol acetates, to yield 3-iodofuran derivatives.

| Alkyne Substituent (R) | Enyne Acetate Yield | Iodofuran Yield | Reference |

| Phenyl | 92% | 85% | acs.org |

| 4-Methylphenyl | 95% | 88% | acs.org |

| 4-Methoxyphenyl | 94% | 86% | acs.org |

| n-Hexyl | 85% | 78% | acs.org |

Multi-component Reactions for Furan Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted furans in a single synthetic operation. researchgate.net These reactions are valuable for building molecular diversity from simple, readily available starting materials. researchgate.net

One such strategy involves a formal [3+2] cycloaddition for the synthesis of 2,4,5-trisubstituted-3-iodofurans. organic-chemistry.orgacs.org This one-pot, two-step method utilizes a Current time information in Bangalore, IN.-phospha-Brook rearrangement under Brønsted base catalysis to generate an α-oxygenated propargyl anion. organic-chemistry.org This anion then adds to an aldehyde, and the resulting intermediate undergoes an intramolecular cyclization mediated by N-iodosuccinimide (NIS) to furnish the tetrasubstituted furan. acs.org

Another MCR approach for synthesizing tetrasubstituted furans involves the reaction between α-hydroxy ketones and cyano compounds. mdpi.com For instance, benzoin (B196080) and malononitrile (B47326) can react in the presence of a base like cesium fluoride (B91410) in ethanol (B145695) to produce 2-amino-4,5-diphenylfuran-3-carbonitrile. mdpi.com The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. mdpi.com

Furan-2(5H)-one derivatives can also be prepared via MCRs. A one-pot method has been developed using indole, an arylglyoxal (e.g., 4-methoxyphenylglyoxal), and Meldrum's acid. mdpi.com This telescoped reaction proceeds through several intermediates to form the furanone ring, showcasing the efficiency of MCRs in constructing heterocyclic systems. researchgate.netmdpi.com

Table 3: Optimization of a Multi-Component Reaction for 2-Amino-4,5-diphenylfuran-3-carbonitrile Synthesis This table summarizes the optimization of reaction conditions for the synthesis of product 3a from benzoin (1a) and malononitrile (2a).

| Entry | Base | Solvent | Atmosphere | Temperature (°C) | Yield of 3a (%) | Reference |

| 1 | CsF | Ethanol | Air | 80 | 47 | mdpi.com |

| 2 | CsF | Ethanol | N₂ | 80 | 90 | mdpi.com |

| 3 | K₂CO₃ | Ethanol | N₂ | 80 | 65 | mdpi.com |

| 4 | DBU | Ethanol | N₂ | 80 | 72 | mdpi.com |

| 5 | CsF | Methanol | N₂ | 65 | 78 | mdpi.com |

| 6 | CsF | Acetonitrile (B52724) | N₂ | 80 | 55 | mdpi.com |

| 7 | CsF | Ethanol | N₂ | 25 | <10 | mdpi.com |

| 8 | CsF | Ethanol | N₂ | 80 | 94 | mdpi.com |

| Optimized conditions: molar ratio of 1a:2a:Base = 1:2:3 for 4 hours. mdpi.com |

Oxidative Cyclization of 1,3-Dicarbonyl Compounds

The oxidative cyclization of 1,3-dicarbonyl compounds or their derivatives provides a direct route to the furan core. acs.org This method often involves the reaction of a 1,3-dicarbonyl compound with an alkyne or alkene, followed by a cyclization step promoted by an oxidant or a catalyst capable of facilitating redox processes.

A reliable method for constructing polysubstituted furans involves the addition/oxidative cyclization of 1,3-dicarbonyl compounds and alkynoates. acs.org This transformation is promoted by a combination of Sn(II) and Cu(I) salts in the presence of an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.org

Molecular iodine (I₂) itself can serve as a catalyst for the synthesis of 3-carboxy-2,5-disubstituted furans from α-propargyl-β-ketoester substrates. chemrxiv.org Optimization studies have shown that a catalytic amount of iodine (e.g., 15 mol%) is sufficient to promote the cyclization efficiently. chemrxiv.org In related systems, super-stoichiometric amounts of I₂ are used to achieve iodocyclization, such as in the iodoenoletherification of 2-alkenyl substituted 1,3-dicarbonyl compounds. chemrxiv.org

Other transition metals are also effective. For example, furo[3,2-c]coumarin derivatives have been synthesized via the oxidative cyclization of 4-hydroxycoumarin (B602359) (a 1,3-dicarbonyl equivalent) with propiolic acids, catalyzed by a rhodium complex with silver(I) oxide as the oxidant. nih.gov An alternative involves an iron-catalyzed aerobic oxidative annulation of 4-hydroxycoumarins with terminal alkynes using a combination of FeCl₃ and ZnI₂ in DMSO. nih.gov An electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds and alkenes has also been developed as an atom-economical approach to dihydrofurans, which avoids the need for chemical oxidants. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, like any complex organic molecule, requires careful optimization of reaction conditions to maximize yield and purity. While specific optimization studies for this exact compound are not extensively detailed, general principles can be drawn from the synthesis of analogous furan and iodofuran derivatives.

Key factors that are typically optimized include the choice of catalyst, solvent, base, temperature, reaction time, and reactant stoichiometry. mdpi.com For instance, in the multi-component synthesis of 2-aminofuran-3-carbonitriles, a screen of various bases (e.g., CsF, K₂CO₃, DBU) and solvents (e.g., ethanol, methanol, acetonitrile) revealed that CsF in ethanol under a nitrogen atmosphere at 80°C gave the highest yield. mdpi.com The use of an inert atmosphere was found to be critical, as yields decreased significantly in the presence of air, likely due to the oxidation of starting materials. mdpi.com

In iodocyclization reactions, the choice and amount of the iodine source and any co-catalysts are paramount. For the iodolactonization of ethyl 2,3-allenoates, the solvent system was a critical parameter, with an aqueous acetonitrile (MeCN/H₂O) ratio of 15:1 providing the optimal yield. organic-chemistry.org For palladium-catalyzed reactions, such as the Wacker-type oxidative cycloisomerization of 2-allyl-substituted 1,3-dicarbonyls, the specific palladium catalyst and ligands must be carefully selected. thieme-connect.de

Temperature also plays a crucial role. While some reactions proceed under mild, room-temperature conditions orgsyn.org, others require elevated temperatures to ensure complete conversion. acs.org For example, in a one-pot synthesis of 3-fluoropyridines, the final condensation step required heating to 120°C for complete formation of the product. acs.org Optimizing the molar ratio of reactants is also essential. In one MCR synthesis, a substrate-to-base ratio of 1:3 was found to be optimal. mdpi.com Therefore, a systematic screening of these parameters would be necessary to establish an efficient protocol for the synthesis of this compound.

Reactivity and Derivatization Chemistry of 2 Iodofuran 3 Carbonitrile

Transformations of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, such as carboxylic acids, amides, and amines. researchgate.net For instance, the nitrile group can typically undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. While these transformations are standard for aryl nitriles, specific studies detailing the conversion of the nitrile group in 2-Iodofuran-3-carbonitrile are not extensively documented in the scientific literature. The majority of research on this compound focuses on the reactivity of the highly versatile iodine substituent.

Chemical Transformations Involving the Iodine Substituent

The carbon-iodine bond at the C2 position of the furan (B31954) ring is the most reactive site for the derivatization of this compound. The high reactivity of aryl iodides in oxidative addition reactions makes them excellent substrates for transition metal-catalyzed cross-coupling reactions. fu-berlin.de This allows for the efficient formation of new carbon-carbon bonds, enabling the synthesis of a wide array of substituted 3-cyanofurans.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and this compound is an ideal substrate for such transformations. mdpi.comlibretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgnumberanalytics.com This reaction is widely used for the synthesis of biaryls and conjugated systems due to its mild conditions and high functional group tolerance. numberanalytics.comarkat-usa.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. numberanalytics.commdpi.com

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to 2-aryl-furan-3-carbonitriles. The reaction typically proceeds in high yield using various palladium catalysts and bases. mdpi.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 °C | 2-Phenylfuran-3-carbonitrile |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C | 2-(4-Methoxyphenyl)furan-3-carbonitrile |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 °C, MW | 2-(Thiophen-2-yl)furan-3-carbonitrile |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / PPh₃ | KF | 1,4-Dioxane | 110 °C | 2-(Pyridin-3-yl)furan-3-carbonitrile |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. organic-chemistry.orgscirp.org This reaction is the most reliable method for synthesizing alkynyl-substituted aromatic and heteroaromatic systems. scirp.orgmdpi.com The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. researchgate.net

This compound readily participates in Sonogashira coupling to produce 2-alkynyl-furan-3-carbonitriles, which are valuable intermediates for further synthetic transformations. sioc-journal.cnbeilstein-journals.org

Table 2: Representative Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 2-(Phenylethynyl)furan-3-carbonitrile |

| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 2-(Hex-1-yn-1-yl)furan-3-carbonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 °C | 2-((Trimethylsilyl)ethynyl)furan-3-carbonitrile |

| Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 2-(3-Hydroxyprop-1-yn-1-yl)furan-3-carbonitrile |

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (like this compound) and an alkene in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com This method is particularly useful for the synthesis of substituted alkenes. organic-chemistry.org The reaction mechanism includes the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. fu-berlin.de

The reaction allows for the introduction of alkenyl substituents at the 2-position of the furan ring, yielding 2-alkenyl-furan-3-carbonitrile derivatives. researchgate.netacs.org

Table 3: Representative Heck Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C | (E)-2-(2-Phenylvinyl)furan-3-carbonitrile |

| Methyl acrylate | PdCl₂ | K₂CO₃ | NMP | 100 °C | Methyl (E)-3-(3-cyanofuran-2-yl)acrylate |

| 2,3-Dihydrofuran | Pd(OAc)₂ / DTBNpP | Cy₂NMe | Toluene | Room Temp | 2-(2,5-Dihydrofuran-2-yl)furan-3-carbonitrile |

| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 °C | 2-(Cyclohex-1-en-1-yl)furan-3-carbonitrile |

The classic Ullmann coupling involves the copper-mediated reaction of two aryl halide molecules to form a symmetrical biaryl. byjus.com The reaction typically requires high temperatures and stoichiometric amounts of copper powder. byjus.comorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While often supplanted by palladium-catalyzed methods due to harsher conditions and lower yields, it remains a viable method for specific transformations, including the synthesis of furan-furan linkages from iodofuran precursors. byjus.comvulcanchem.com

For this compound, an Ullmann-type reaction would lead to the formation of the symmetrical dimer, 2,2'-bifuran-3,3'-dicarbonitrile.

Table 4: Representative Ullmann Coupling Reaction

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Copper powder | DMF or Sand (neat) | >150 °C | 2,2'-Bifuran-3,3'-dicarbonitrile |

Heck Coupling

Nucleophilic Substitution Reactions at the Iodine Position

The presence of an iodine atom on the furan ring of this compound makes it susceptible to nucleophilic substitution reactions. Halofurans, in general, exhibit greater reactivity towards nucleophiles compared to unsubstituted furan. pharmaguideline.com This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitrile group in this compound. pharmaguideline.com

In these reactions, the iodine atom functions as a leaving group, allowing for the introduction of a variety of nucleophiles onto the furan ring. The general mechanism involves the attack of the nucleophile at the carbon atom bearing the iodine, leading to the displacement of the iodide ion. This process is a fundamental transformation for modifying the furan core and introducing diverse functionalities.

Detailed research findings have demonstrated the successful substitution of the iodine in halofurans with various nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous halofurans provides a strong basis for predicting its behavior. For instance, the reaction of 2-halofurans with nucleophiles is a known and utilized transformation in organic synthesis. acs.org

Table 1: Examples of Nucleophilic Substitution on Halofurans

| Halofuran Substrate | Nucleophile | Product | Reference |

| 2-Bromofuran | Methoxide | 2-Methoxyfuran | acs.org |

| 2-Chlorofuran | Thiophenoxide | 2-(Phenylthio)furan | acs.org |

It is important to note that the reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome and efficiency of these substitution reactions.

Chemoselective and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the iodine atom, the nitrile group, and the furan ring itself—necessitates the use of chemoselective and regioselective functionalization strategies. uni-muenchen.de Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves the preferential reaction at a specific position on the molecule. durgapurgovtcollege.ac.in

Chemoselectivity:

A key challenge in the chemistry of this compound is to selectively target either the C-I bond or the nitrile group. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, can be employed to selectively form new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing carbon. researchgate.net These reactions typically occur under conditions that leave the nitrile group intact. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions that may not affect the C-I bond.

Regioselectivity:

Regioselectivity is crucial when considering reactions that could occur at different positions on the furan ring. Electrophilic aromatic substitution reactions on furan rings are well-documented. pharmaguideline.com In the case of this compound, the directing effects of the iodo and cyano groups will determine the position of further substitution. The electron-withdrawing nature of both substituents would generally deactivate the ring towards electrophilic attack, but if a reaction were to occur, the position would be influenced by the combined electronic effects of these groups.

Iodocyclization reactions of alkynyl precursors are a powerful method for the regioselective synthesis of iodofurans. organic-chemistry.orgmdpi.com This strategy allows for the controlled placement of the iodine atom on the furan ring during its formation.

Derivatization Towards Complex Furan Architectures

This compound serves as a valuable building block for the synthesis of more complex molecules containing a furan core. numberanalytics.com The ability to selectively functionalize the iodine position through cross-coupling reactions opens up a vast chemical space for creating diverse furan architectures. researchgate.net

For example, the iodine atom can be readily replaced by aryl, alkyl, or alkynyl groups through palladium-catalyzed coupling reactions, leading to polysubstituted furans. acs.orgorganic-chemistry.org These substituted furans are key intermediates in the synthesis of natural products and biologically active compounds. nih.govescholarship.org

Furthermore, the nitrile group can be elaborated into other functional groups. For instance, it can be converted into an amide, as seen in the synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide, a molecule with a complex architecture. vulcanchem.com The nitrile can also participate in cyclization reactions to form fused heterocyclic systems.

The combination of reactions at both the iodine and nitrile positions allows for a modular approach to the synthesis of highly functionalized and complex furan-containing molecules. This versatility makes this compound a significant intermediate in organic synthesis. The construction of α-carbonyl furan derivatives and other polysubstituted furans often relies on precursors that can be accessed from or are analogous to iodofuran derivatives. acs.orgacs.org

Applications of 2 Iodofuran 3 Carbonitrile As a Synthetic Intermediate

Building Block for Substituted Furan (B31954) Derivatives and Analogues

The presence of an iodine atom on the furan ring of 2-Iodofuran-3-carbonitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.org These reactions allow for the introduction of a wide variety of substituents at the 2-position, leading to a diverse library of substituted furan derivatives. The reactivity of the C-I bond in iodofurans is well-established, enabling transformations such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. libretexts.orgnih.gov

For instance, in reactions analogous to those of other iodofurans, this compound can be coupled with boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or organostannanes (Stille) to introduce aryl, alkynyl, or alkyl groups, respectively. nih.govorganic-chemistry.orgacs.org This versatility is critical for the synthesis of polysubstituted furans, which are common motifs in many biologically active compounds and functional materials. nih.govorganic-chemistry.org

The general scheme for these transformations involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the furan, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Substituent at C-2 |

| Suzuki-Miyaura | Organoborane (R-B(OH)₂) | Aryl, Vinyl, Alkyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl |

| Heck | Alkene (R-CH=CH₂) | Alkenyl |

| Stille | Organostannane (R-SnR'₃) | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig | Amine (R₂NH) | Amino |

This table is illustrative of the potential reactions based on the known reactivity of iodofurans.

Key Synthon in Heterocyclic Compound Synthesis

Functionalized furans like this compound are pivotal starting materials for the synthesis of more complex heterocyclic systems. The furan ring itself can act as a diene in Diels-Alder reactions, or it can be a precursor to other five-membered rings like pyrroles and thiophenes. Moreover, the substituents on the furan ring can participate in cyclization reactions to form fused ring systems.

For example, the nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be used as a handle for the construction of adjacent rings. Research on related furan derivatives has shown that it is possible to synthesize fused systems like furo[3,2-c]pyridines. researchgate.net This suggests that this compound could be a valuable precursor for a variety of fused heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities. unigoa.ac.in

Precursor in Natural Product Synthesis and Bioactive Molecule Construction

The furan motif is a common feature in a wide range of natural products and biologically active molecules. nih.govsioc-journal.cnnih.govrsc.org Consequently, the development of synthetic routes to functionalized furans is of paramount importance.

Contribution to Furan-Containing Fragrance Compound Synthesis

The synthesis of fragrance compounds often involves the construction of specific furan-containing scaffolds. cardiff.ac.ukresearchgate.net While direct use of this compound in fragrance synthesis is not widely documented, its potential as a precursor is significant. The ability to introduce various substituents onto the furan ring via cross-coupling reactions allows for the fine-tuning of the molecule's structure, which is crucial for achieving desired olfactory properties. The furan ring is a key component in the odor profile of many compounds, and the ability to systematically modify its substitution pattern is a powerful tool for the discovery of new fragrances. cardiff.ac.uk

Role in the Elaboration of Furocoumarins

Furocoumarins are a major class of naturally occurring compounds with a wide spectrum of biological activities. nih.govrsc.orgconicet.gov.ar Their synthesis often involves the fusion of a furan ring onto a coumarin (B35378) core. nih.govresearchgate.net Synthetic strategies frequently employ functionalized furans that can be coupled with hydroxycoumarin derivatives. nih.gov

An iodofuran such as this compound is an ideal candidate for such syntheses. For instance, a furan-3-carboxylic acid derivative, which could be obtained from the hydrolysis of the nitrile group in this compound, can be coupled with a phenol (B47542). nih.gov Subsequent intramolecular cyclization, often palladium-catalyzed, can then form the furo[3,2-c]coumarin skeleton. nih.gov The versatility of this approach allows for the synthesis of a variety of substituted furocoumarins for biological screening. nih.govrsc.org

Intermediates in Total Syntheses of Complex Natural Products

The total synthesis of complex natural products often relies on a convergent strategy where key fragments are synthesized separately and then coupled together. nih.gov Highly functionalized heterocyclic building blocks like this compound are valuable in this context. The ability to perform selective chemical transformations on both the iodine and nitrile functionalities allows for the stepwise construction of complex molecular architectures.

The furan moiety itself is present in numerous natural products, and the ability to introduce it in a controlled and functionalized manner is a significant advantage in a synthetic campaign. rsc.orgthieme-connect.de The reactivity of the iodofuran allows for its incorporation into a larger molecule, after which the nitrile group can be further elaborated to complete the synthesis of the target natural product.

Potential Utility in Advanced Organic Materials

The application of furan-based compounds is not limited to the life sciences. They are also being explored for their potential in materials science, particularly in the field of organic electronics. smolecule.comvulcanchem.com The electron-rich nature of the furan ring can be tuned by the introduction of electron-withdrawing or -donating substituents, which in turn influences the electronic properties of the resulting material.

The iodine atom in this compound can be used to incorporate the furan unit into larger conjugated systems through polymerization reactions, such as polycondensation via cross-coupling. The nitrile group can also influence the electronic properties of the resulting polymer or be used for post-polymerization modification. While specific applications of this compound in this area are still emerging, the general utility of functionalized furans as precursors to polymers and other advanced materials is an active area of research.

Mechanistic Investigations and Theoretical Studies Pertaining to 2 Iodofuran 3 Carbonitrile

Proposed Reaction Mechanisms for Furan (B31954) Formation and Functionalization

The synthesis of the furan ring and the introduction of its substituents, including the iodo and cyano groups, can proceed through various mechanistic pathways. These are often intricate, involving cyclizations, rearrangements, and tandem sequences.

Pathways for Electrophilic Cyclizations

Electrophilic cyclization is a key strategy for constructing the furan nucleus. In the context of forming iodinated furans, an electrophilic iodine source is typically employed to trigger the ring-closing event.

One proposed pathway involves the electrophilic iodocyclization of 2-(1-alkynyl)-2-alken-1-ones. In this process, an electrophile, such as iodine, attacks the alkyne, initiating a cyclization cascade that results in the formation of a 3-iodofuran. The presence of diols can lead to hydroxyl-substituted 3-iodofurans, which are versatile intermediates for further functionalization. Research has shown that these reactions can proceed with high yields, ranging from 65% to 86%, depending on the specific substrates and conditions used.

Another approach involves the acid-mediated cyclization of compounds like 3-benzoyl-2-cyanobutyronitrile. clockss.org Traditionally, such cyclizations were thought to proceed under basic conditions via enolization. clockss.org However, an alternative acid-catalyzed mechanism has been proposed where the nitrile group is activated by protonation, making it more susceptible to nucleophilic attack by the enol oxygen. This method, particularly using mild acids like trifluoroacetic acid (TFA), has proven effective for synthesizing 2-aminofuran-3-carbonitriles, which are precursors to or structurally related to 2-iodofuran-3-carbonitrile. clockss.org The activation of the nitrile by an acid is thought to be a crucial step in facilitating the cyclization. clockss.org

Furthermore, the use of dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile can induce the cyclization of o-alkynyl anisoles to produce 2,3-disubstituted benzofurans. rsc.orgresearchgate.net This highlights the versatility of electrophile-induced cyclization strategies in furan synthesis.

Detailed Mechanisms of Rearrangement Reactions (e.g.,Current time information in Madison County, US.pnas.org-Phospha-Brook Rearrangement)

Rearrangement reactions offer powerful tools for the construction of highly substituted furans. The Current time information in Madison County, US.pnas.org-phospha-Brook rearrangement, in particular, has emerged as a key transformation in the synthesis of complex furan derivatives. acs.orgorganic-chemistry.orgresearchgate.netmdpi.com

This rearrangement involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom, generating a carbanionic intermediate. mdpi.com In the context of furan synthesis, this strategy often begins with a propargyl alcohol derivative bearing a phosphine (B1218219) oxide group. acs.orgorganic-chemistry.org Treatment with a Brønsted base initiates the deprotonation of the alcohol, followed by the Current time information in Madison County, US.pnas.org-phospha-Brook rearrangement to form an α-oxygenated propargyl anion. acs.org This nucleophilic species can then react with an aldehyde at its γ-position to yield an allenyl alcohol intermediate. acs.org Subsequent intramolecular cyclization, often mediated by an electrophile like N-iodosuccinimide (NIS), leads to the formation of 2,4,5-trisubstituted-3-iodofurans. acs.orgorganic-chemistry.org

This one-pot, two-step formal [3+2] cycloaddition strategy provides a highly efficient and positionally selective route to a wide array of tetrasubstituted furans from readily available starting materials. acs.orgorganic-chemistry.orgfigshare.com The use of a Brønsted base catalyst is crucial for the initial rearrangement, and the choice of electrophile in the second step determines the nature of the substituent at the 3-position of the furan ring. acs.orgorganic-chemistry.org This methodology has been successfully applied to synthesize a variety of furan structures, showcasing its broad applicability. researchgate.netmdpi.com

Mechanisms of Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, provide an elegant and atom-economical approach to complex molecules like substituted furans.

One such example is a palladium-catalyzed cascade reaction that generates highly substituted furans. acs.org This process involves a formal anti-carbopalladation of an internal alkyne, followed by the nucleophilic attack of a tethered hydroxy group and subsequent aromatization through elimination. acs.org This method has been used to synthesize mono-, di-, and trisubstituted furans in good to excellent yields. acs.org Interestingly, attempts to create tetrasubstituted furans via this route led to an unexpected rearrangement, forming chromene derivatives instead. acs.org

Another tandem approach involves an olefin cross-metathesis followed by an acid-catalyzed isomerization cascade to yield 2,5-disubstituted furans. pnas.org Alternatively, a Heck reaction of the cross-metathesis product can initiate a tandem arylation-furan formation cascade to produce 2,3,5-trisubstituted furans. pnas.org

Gold-catalyzed cascade reactions have also proven effective. For instance, a gold-catalyzed cascade C(sp3)–H alkynylation/oxy-alkynylation of carbonyl compounds with hypervalent iodine(III) reagents has been developed for the synthesis of tetra-substituted furans. rsc.org This reaction proceeds through two distinct Au(I)/Au(III) catalytic cycles. rsc.org

Furthermore, a palladium-catalyzed tandem allylic isomerization-intramolecular Diels-Alder reaction of a tethered furan has been reported for the synthesis of substituted indoles, showcasing the versatility of furan as a building block in cascade sequences. rsc.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the intricacies of reaction mechanisms, predicting reactivity, and guiding the design of new synthetic routes.

Electronic Structure Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, energetics, and transition states of reactions involved in furan synthesis. pcbiochemres.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathway.

For instance, DFT calculations have been employed to study the Au-catalyzed isomerization of alkynyl epoxides to furans. maxapress.com These studies have elucidated the structural properties of transition states and intermediates, revealing the significance of electronic features of substituents on the alkyne in furan ring formation. maxapress.com The calculations can also probe the influence of different solvents on the reaction barriers. maxapress.com

In the study of the Paternò-Büchi reaction of furan derivatives, computational studies have been crucial in revealing the equilibrium structures of triplet diradical intermediates and the energy barriers between conformers. nih.gov This information, combined with experimental data, has led to a rational mechanism that explains the observed stereoselectivity. nih.gov

Furthermore, electronic structure calculations have been used to investigate the electronic spectrum of furan itself, providing insights into its excited states and photochemical reactivity. acs.org

Molecular Modeling of Reactivity and Selectivity in Furan Synthesis

Molecular modeling encompasses a range of computational techniques used to understand and predict the reactivity and selectivity of chemical reactions. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors. pcbiochemres.comresearchgate.netclockss.org

In the context of furan synthesis, molecular modeling can help explain why certain reactions are regioselective or stereoselective. For example, in the Diels-Alder reaction of furan, computational studies have shown that while frontier molecular orbital (FMO) theory can sometimes predict reactivity, other factors like positive charge stabilization and conformational preferences in the tether can be more influential. nih.gov

Analysis of the global electrophilicity and nucleophilicity of reactants can predict the direction of charge transfer and the feasibility of a reaction. scilit.com For instance, in the [4+2] cycloaddition between furan and substituted alkynes, conceptual DFT indices can identify furan as the nucleophile and the alkyne as the electrophile. scilit.com

Molecular electron density theory (MEDT) is another powerful approach that has been used to study the mechanism of cycloaddition reactions involving furans. scilit.com This theory focuses on the changes in electron density throughout the reaction pathway to explain the bond-forming processes and the observed selectivity. rsc.org

The following interactive data table summarizes some of the computational methods and their applications in studying furan chemistry.

| Computational Method | Application in Furan Chemistry | Key Findings |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and energetics. pcbiochemres.comresearchgate.net | Elucidation of transition state structures and reaction pathways for furan formation. maxapress.com |

| Ab initio methods | Studying electronic spectra and excited states. pnas.org | Reassignment of features in the experimental spectrum of furan. acs.org |

| Molecular Electron Density Theory (MEDT) | Analyzing cycloaddition reaction mechanisms. scilit.com | Explaining regioselectivity and stereoselectivity in Diels-Alder reactions of furan. rsc.org |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in cycloaddition reactions. nih.gov | While useful, other electronic and conformational effects can be more dominant in furan Diels-Alder reactions. nih.gov |

Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Iodofuran 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-Iodofuran-3-carbonitrile. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. slideshare.net

1H and 13C NMR Applications

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each type of nucleus. researchgate.netslideshare.net

¹³C NMR: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, ¹³C NMR is invaluable for determining the carbon framework of a molecule. slideshare.net Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms provide clues about their hybridization and the functional groups to which they are attached. For example, the carbon of the nitrile group (C≡N) would appear in a characteristic downfield region. The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard practice for recording these spectra. rsc.org

Table 1: Representative NMR Data Interpretation

| Nucleus | Technique | Expected Information |

|---|---|---|

| ¹H | 1D NMR | Number of proton signals, chemical shifts (δ), multiplicity (splitting patterns), and integration (relative number of protons). researchgate.net |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. researchgate.netwikipedia.org These experiments correlate signals from different nuclei, providing a more comprehensive structural picture. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org In the context of a substituted furan (B31954) ring, COSY can definitively establish the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This allows for the unambiguous assignment of which proton is bonded to which carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): Similar to HSQC, HMBC is a heteronuclear correlation experiment, but it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.com For instance, an HMBC spectrum could show a correlation between the furan ring protons and the carbon of the nitrile group, confirming their relative positions. The analysis of HMBC spectra can be crucial in elucidating the configuration of complex derivatives. mdpi.com

Table 2: Applications of 2D NMR Techniques

| Technique | Correlation Type | Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Identifies proton-proton coupling networks, establishing vicinal and geminal proton relationships. wikipedia.org |

| HSQC | ¹H – ¹³C (one-bond) | Correlates protons to the carbons they are directly attached to. wikipedia.orgyoutube.com |

| HMBC | ¹H – ¹³C (multiple-bond) | Shows correlations between protons and carbons over two to three bonds, aiding in the connection of molecular fragments and assignment of non-protonated carbons. youtube.commdpi.com |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. acdlabs.com For this compound, MS can confirm the elemental composition and help to verify the structure.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern is also diagnostic. Under the high-energy conditions of techniques like electron impact (EI) ionization, the molecule breaks apart into smaller, charged fragments. acdlabs.com The masses of these fragments provide clues about the original structure. For example, the loss of an iodine atom or a cyano group would result in characteristic fragment ions. The analysis of these fragmentation pathways helps to piece together the molecular structure. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₂INO)

| Ion Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.92538 | 127.6 |